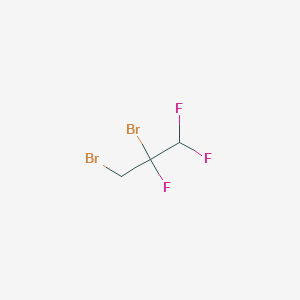

2,3-Dibromo-1,1,2-trifluoropropane

Description

Context and Significance within Fluorinated Organic Chemistry

The introduction of fluorine atoms into organic molecules often imparts unique properties, and polyhalogenated propanes containing fluorine are no exception. scripps.edu Fluorinated organic compounds are significant for their enhanced thermal stability and increased lipophilicity, which can be a crucial factor in various applications. scripps.edu The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the stability of these compounds. wikipedia.org Polyhalogenated alkanes, in general, are utilized as solvents, flame retardants, and intermediates in chemical synthesis. wikipedia.orgstudymind.co.ukncert.nic.in Their utility as solvents stems from their increased polarity compared to their non-halogenated alkane counterparts. wikipedia.org The presence of different halogens on the same propane (B168953) backbone, as seen in dibromotrifluoropropanes, allows for a nuanced chemical reactivity, making them valuable precursors in the synthesis of more complex molecules. ncert.nic.in

Isomeric Considerations in Dibromotrifluoropropane Systems

The structural diversity of dibromotrifluoropropane is notable, with several potential isomers depending on the placement of the halogen atoms on the three-carbon chain. Each isomer possesses a unique set of physical and chemical properties. For instance, in addition to 2,3-Dibromo-1,1,2-trifluoropropane, other isomers include 1,2-Dibromo-1,1,2-trifluoroethane (a related C2 compound) and various positional isomers of dibromotrifluoropropane itself, such as 1,1-Dibromo-2,2,3-trifluoropropane and 1,3-Dibromo-1,2,2-trifluoropropane. The specific arrangement of the bromine and fluorine atoms significantly influences the molecule's polarity, boiling point, and reactivity. The powerful electronegative effect of groups like trifluoromethyl (CF3) can make addition reactions to nearby double bonds more challenging. google.com

Historical Development and Research Trajectory of Halogenated Alkanes

The history of halogenated alkanes dates back to the 15th century with the synthesis of chloroethane. wikipedia.org However, it was not until the 19th century that the systematic synthesis and understanding of these compounds truly began. wikipedia.org Key developments included methods for the selective formation of carbon-halogen bonds, such as the addition of halogens and hydrohalogenation of alkenes. wikipedia.org

Research into halogenated alkanes has been driven by their wide-ranging applications, from refrigerants and propellants to pharmaceuticals. wikipedia.org In recent decades, research has also focused on the metabolic activation of halogenated alkanes, with studies exploring the role of free radical intermediates in their biological interactions. nih.gov Techniques like electron spin resonance spectroscopy have been employed to identify these reactive intermediates. nih.gov The environmental impact of certain halogenated compounds has also been a significant area of investigation. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-1,1,2-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2F3/c4-1-3(5,8)2(6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRCNDATSLAZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022664 | |

| Record name | 2,3-Dibromo-1,1,2-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309602-74-1 | |

| Record name | 2,3-Dibromo-1,1,2-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound: 2,3 Dibromo 1,1,2 Trifluoropropane

Synthesis and Formation

The synthesis of polyhalogenated propanes often involves the addition of halogens to an unsaturated precursor. For example, the bromination of allyl alcohol is a known method to produce 2,3-dibromo-1-propanol. google.com A similar strategy could theoretically be employed for the synthesis of this compound, likely starting with a fluorinated propene derivative. The addition of bromine across the double bond of 1,1,2-trifluoropropene would yield the target molecule.

Another general method for preparing haloalkanes is the conversion of alcohols to alkyl halides. wikipedia.org Therefore, a potential synthetic route could involve the appropriate fluorinated propanol, which is then treated with a brominating agent.

Chemical and Physical Properties

Specific physical and chemical property data for this compound is not explicitly detailed in the search results. However, we can reference the properties of a closely related isomer, 2,3-Dibromo-1,1,1-trifluoropropane (CAS 431-21-0), to infer some characteristics. echemi.comscbt.comnih.gov

Inferred Properties of this compound (based on its isomer):

| Property | Value (for 2,3-Dibromo-1,1,1-trifluoropropane) |

| Molecular Formula | C3H3Br2F3 echemi.com |

| Molecular Weight | 255.86 g/mol echemi.com |

| Density | ~2.121 g/cm³ echemi.com |

| Boiling Point | ~116 °C echemi.com |

| Refractive Index | ~1.4285 echemi.com |

It is important to note that the shift of a fluorine atom from the 1-position to the 2-position would likely alter these values to some extent. The presence of bromine and fluorine atoms makes the molecule polar. studymind.co.uk As a polyhalogenated alkane, it is expected to be less flammable than propane (B168953) itself. wikipedia.org

Spectroscopic Data

Detailed spectroscopic data such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and Mass Spectrometry for this compound are not available in the provided search results. However, for related compounds like 1,2-dibromo-3-chloropropane, mass spectrometry data is available, which helps in identifying the fragmentation patterns of such molecules. nist.gov Spectroscopic analysis would be essential for the unambiguous identification and characterization of this compound, distinguishing it from its other isomers.

Synthetic Routes to this compound: A Review of Methodologies

The synthesis of vicinal dibromides, particularly those bearing fluorine atoms, is of significant interest due to their utility as intermediates in the preparation of a wide range of specialty chemicals, including agrochemicals and materials. The compound this compound represents a specific target within this class, and its synthesis can be approached through several established chemical strategies. These methodologies primarily involve the direct addition of bromine across a double bond or the interconversion of functional groups on a propane skeleton. This article explores the principal synthetic pathways for obtaining this compound and its analogues.

Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. For 2,3-Dibromo-1,1,2-trifluoropropane, a complete set of NMR experiments would be necessary to unambiguously assign the structure and understand its conformational preferences.

Proton (¹H) NMR Spectral Interpretation for Aliphatic and Olefinic Protons

The ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. The protons on the C3 carbon (CH2Br group) would be expected to show a complex splitting pattern due to coupling with the proton on the C2 carbon and potentially long-range coupling with the fluorine atoms. The proton at C2 would be split by the adjacent protons and the fluorine atom on the same carbon. The absence of olefinic protons would be confirmed by the lack of signals in the typical 5-7 ppm region.

Carbon-13 (¹³C) NMR Characterization of Carbon Skeleton

A ¹³C NMR spectrum would identify the three distinct carbon environments in the propane (B168953) backbone. The chemical shifts would be influenced by the attached halogen atoms. The carbon bonded to two fluorine atoms (C1) would appear at a characteristic downfield shift. The carbons bonded to bromine (C2 and C3) would also have their resonances shifted, and the C2 carbon would show coupling to the attached fluorine atom.

Fluorine-19 (¹⁹F) NMR for Trifluoropropane Moiety Analysis

¹⁹F NMR is crucial for fluorinated compounds. This technique would show distinct signals for the two fluorine environments: the CF2 group at C1 and the single fluorine atom at C2. The coupling patterns between the non-equivalent fluorine atoms and with the neighboring protons would provide invaluable structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR experiments are essential for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the adjacency of the protons on C2 and C3.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon to which it is directly attached. tcichemicals.com

Dynamic NMR for Conformational Equilibrium Studies

Due to the presence of multiple stereocenters and the rotational freedom around the C-C bonds, this compound likely exists as a mixture of conformational isomers. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the energy barriers between different conformers and their relative populations. mdpi.com

Vibrational Spectroscopy Investigations (Infrared and Raman)

Without access to the actual spectral data from these analytical techniques, any further discussion would be purely speculative and would not meet the standards of a scientifically accurate report. The synthesis and subsequent detailed spectroscopic characterization of this compound would be a prerequisite for the comprehensive elucidation of its molecular structure and conformation.

Identification of Characteristic C-Br, C-F, and C-H Stretching and Bending Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a primary tool for identifying the functional groups and probing the bonding framework of a molecule. For this compound, the vibrational spectrum would be characterized by distinct absorption bands corresponding to the stretching and bending modes of its C-Br, C-F, and C-H bonds.

The C-H stretching vibrations of the methylidyne (-CH) and methylene (B1212753) (-CH₂) groups are anticipated to appear in the region of 2900-3000 cm⁻¹. The C-F stretching vibrations are typically strong and are expected in the 1000-1400 cm⁻¹ region. Due to the presence of three fluorine atoms on a single carbon, a series of strong absorption bands would likely be observed. The C-Br stretching vibrations are found at lower frequencies, generally in the 500-700 cm⁻¹ range.

Bending vibrations (scissoring, rocking, wagging, and twisting) for the CH₂ group would be expected in the 1450-1470 cm⁻¹ and lower frequency regions. The C-C skeletal vibrations would also contribute to the fingerprint region of the spectrum, providing further structural information.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H | Stretching | 2900 - 3000 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 700 |

| CH₂ | Bending (Scissoring) | ~1450 - 1470 |

| C-C | Skeletal Vibrations | Fingerprint Region (< 1500) |

Correlation with Molecular Symmetry and Group Theory

The molecular symmetry of this compound would dictate the number of active vibrational modes in its IR and Raman spectra. The molecule possesses a chiral center at C2, making it asymmetric. Therefore, it would belong to the C₁ point group. For a molecule with C₁ symmetry, all of its normal modes of vibration are both IR and Raman active. This would result in a complex spectrum with a large number of observable bands, making the complete assignment a challenging task without the aid of computational modeling.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be crucial for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, the exact mass of the molecular ion can be determined and compared to the calculated theoretical mass.

Table 2: Theoretical Exact Mass Calculation for the Molecular Ion of this compound

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| ¹²C | 12.000000 | 3 | 36.000000 |

| ¹H | 1.007825 | 3 | 3.023475 |

| ⁷⁹Br | 78.918337 | 2 | 157.836674 |

| ¹⁹F | 18.998403 | 3 | 56.995209 |

| Total (C₃H₃⁷⁹Br₂F₃) | 253.855358 | ||

| ⁸¹Br | 80.916291 | 2 | 161.832582 |

| Total (C₃H₃⁸¹Br₂F₃) | 257.851464 |

The presence of bromine isotopes would lead to a characteristic pattern in the mass spectrum, which is further discussed below.

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation of the molecular ion in the mass spectrometer provides a roadmap to the molecule's structure. For this compound, cleavage of the C-C and C-Br bonds would be expected to be the primary fragmentation pathways. The stability of the resulting carbocations and radicals would govern the relative abundance of the fragment ions.

Expected fragmentation could include the loss of a bromine atom, leading to a [C₃H₃BrF₃]⁺ ion, or the cleavage of a C-C bond, resulting in fragments such as [CF₃]⁺, [CH₂Br]⁺, and [CHBrF]⁺. The interpretation of these fragments would allow for the piecing together of the molecular structure.

Isotopic Abundance Analysis for Bromine Signatures

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a characteristic M, M+2, and in the case of two bromine atoms, M+4 pattern for the molecular ion and any bromine-containing fragments. For this compound, the molecular ion region would exhibit a triplet of peaks with an approximate intensity ratio of 1:2:1, corresponding to the [C₃H₃⁷⁹Br₂F₃]⁺, [C₃H₃⁷⁹Br⁸¹BrF₃]⁺, and [C₃H₃⁸¹Br₂F₃]⁺ ions. This isotopic pattern serves as a definitive indicator of the presence of two bromine atoms in the molecule.

X-ray Crystallography of Derivatives (if applicable for solid-state characterization)

While this compound is likely a liquid at room temperature, its solid-state structure could be determined by X-ray crystallography at low temperatures. Alternatively, the synthesis of solid derivatives would allow for crystallographic analysis. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.

Should a suitable crystalline derivative be obtained, X-ray diffraction analysis would reveal the precise spatial arrangement of the atoms, confirming the connectivity and stereochemistry. This would be particularly valuable for resolving the conformation around the C-C bonds and understanding the intramolecular interactions between the bulky bromine and fluorine substituents. However, at present, no published X-ray crystallographic data for derivatives of this compound are available in the public domain.

Reactivity Profiles and Mechanistic Investigations of 2,3 Dibromo 1,1,2 Trifluoropropane

Nucleophilic Substitution Reactions

Reactivity Towards Various Nucleophiles (e.g., Alkoxides, Amines, Cyanides)

No published studies were found that investigate the reactions of 2,3-Dibromo-1,1,2-trifluoropropane with common nucleophiles such as alkoxides, amines, or cyanides.

Regiochemical and Stereochemical Outcomes of Substitution

There is no available data on the regiochemical or stereochemical outcomes of substitution reactions for this compound. It is unknown which of the two bromine atoms would be preferentially substituted or what the stereochemistry of the resulting product would be.

Mechanistic Pathways (S\N1, S\N2, S\N1', S\N2' through Allylic/Propargylic Intermediates)

Without experimental evidence, the mechanistic pathways (S\textsubscript{N}1, S\textsubscript{N}2, or others) for nucleophilic substitution on This compound have not been determined.

Elimination Reactions

Formation of Fluorinated Alkenes (e.g., 2-Bromo-1,1,2-trifluoropropene)

There are no documented studies on the elimination reactions of This compound to form 2-Bromo-1,1,2-trifluoropropene or other fluorinated alkenes.

Base-Mediated Dehydrobromination Studies

Specific research on the base-mediated dehydrobromination of This compound , which would provide insight into the conditions required for elimination and the resulting products, is not present in the available scientific literature.

Influence of Reaction Conditions on Isomer Distribution

Elimination reactions, such as dehydrobromination, of this compound can theoretically lead to a mixture of isomeric olefin products. The distribution of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

In principle, the elimination of HBr from this compound can yield two primary products, as depicted below. The regioselectivity of this reaction is governed by several factors. According to Zaitsev's rule, the more substituted (and typically more stable) alkene is the major product. However, the use of a sterically hindered base often favors the formation of the less substituted alkene (Hofmann elimination). The electronic effects of the fluorine atoms also play a crucial role, potentially influencing the acidity of adjacent protons and the stability of the transition state.

Table 1: Predicted Isomer Distribution in the Dehydrobromination of this compound under Various Conditions

| Condition | Base | Solvent | Predicted Major Product | Rationale |

| Zaitsev-type | Sodium ethoxide | Ethanol | 2-Bromo-1,1,3-trifluoroprop-2-ene | A small, non-bulky base favors the formation of the more thermodynamically stable, substituted alkene. |

| Hofmann-type | Potassium t-butoxide | tert-Butanol | 2-Bromo-3,3-difluoro-2-propen-1-ol | A sterically demanding base preferentially abstracts the more accessible, less hindered proton. |

| E1cB-type | Weak base | Polar aprotic | Dependent on carbanion stability | The electron-withdrawing fluorine atoms may stabilize an adjacent carbanion, favoring an E1cB mechanism. |

Organometallic Transformations

The carbon-bromine bonds in this compound are susceptible to a variety of organometallic transformations, providing pathways to create new carbon-carbon and carbon-heteroatom bonds.

Metal-Halogen Exchange for Carbanion Generation

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of an organic halide into an organometallic reagent. amanote.com This reaction is typically rapid and is driven by the formation of a more stable organometallic species. For this compound, treatment with an organolithium reagent, such as n-butyllithium, would be expected to result in the exchange of a bromine atom for a lithium atom.

The general rate of halogen exchange follows the trend I > Br > Cl, making the C-Br bonds in the target molecule significantly more reactive than the C-F bonds under these conditions. libretexts.org The reaction is kinetically controlled, and its rate is influenced by the stability of the resulting carbanion intermediate. The presence of electronegative fluorine atoms can stabilize the generated carbanionic center. This transformation yields a fluorinated carbanion, which is a versatile intermediate for subsequent reactions with various electrophiles.

Cross-Coupling Reactions (e.g., Palladium- or Copper-Catalyzed)

The C-Br bonds of this compound serve as electrophilic sites for transition metal-catalyzed cross-coupling reactions, which are powerful methods for C-C bond formation. nobelprize.orgnih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, have become cornerstones of modern organic synthesis. nobelprize.org In a typical Suzuki-Miyaura coupling, a palladium(0) catalyst facilitates the reaction between an organic halide and an organoboron compound in the presence of a base. libretexts.org For this compound, a selective mono-coupling at one of the C-Br positions could be achieved with a suitable organoboron reagent. The general catalytic cycle involves oxidative addition of the C-Br bond to the Pd(0) center, followed by transmetalation and reductive elimination. libretexts.org The reactivity of the organic halide in these couplings generally follows the order I > OTf > Br >> Cl. libretexts.org

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions offer a complementary and often more economical alternative to palladium-based systems. nih.gov These reactions are particularly effective for forming C-C, C-N, and C-O bonds. The use of diamine ligands can facilitate copper-catalyzed couplings under milder conditions. nih.gov A copper-catalyzed Sonogashira coupling, for example, could be envisioned between this compound and a terminal alkyne to form a new C(sp)-C(sp3) bond. scielo.org.zaresearchgate.net

Table 2: Representative Catalytic Systems for Cross-Coupling of Bromoalkanes

| Coupling Type | Catalyst Precursor | Ligand | Typical Coupling Partner | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine ligands (e.g., PPh₃) | Organoboron compounds | libretexts.orgnobelprize.org |

| Sonogashira | CuI or CuBr | None or rac-BINOL | Terminal alkynes | scielo.org.zaresearchgate.net |

| Goldberg | CuI | N,N'-Dimethylethylenediamine | Amides, Amines | nih.gov |

This table presents general catalytic systems known to be effective for bromoalkanes and is not based on specific reactions with this compound.

Generation and Reactivity of Metal Carbenoid Intermediates

Metal carbenoids are reactive intermediates that can be generated from various precursors, including diazo compounds and gem-dihalides. u-tokyo.ac.jpwikipedia.org While less common, vicinal dihalides like this compound could potentially serve as precursors to metal carbenoids or related species under specific conditions, for instance, through a reductive 1,2-dehalogenation followed by rearrangement or further reaction.

More established methods for generating metal carbenoids involve the reaction of diazo compounds with transition metal complexes, particularly those of rhodium and copper. wikipedia.orgacsgcipr.orgnih.gov These metal carbenoids are highly versatile and can undergo a variety of transformations, including cyclopropanation of alkenes and C-H insertion reactions. u-tokyo.ac.jplibretexts.org The electrophilicity and reactivity of the carbenoid can be tuned by the substituents on the carbene carbon and the choice of metal catalyst. u-tokyo.ac.jp While direct generation from this compound is speculative, the unique substitution pattern of the molecule suggests that if formed, the resulting carbenoid would exhibit interesting reactivity due to the influence of the fluorine atoms.

Radical and Photochemical Reactions

Selective C-Br Bond Homolysis

The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making it the preferred site for selective homolytic cleavage in radical and photochemical reactions. Visible-light photoredox catalysis has emerged as a powerful tool for initiating such transformations under mild conditions.

This approach often utilizes a photosensitizer that, upon excitation by visible light, can induce the homolysis of the C-Br bond to generate a carbon-centered radical. This radical intermediate can then participate in a variety of synthetic transformations. For instance, it can be trapped by a suitable radical acceptor to form a new C-C bond. This strategy has been successfully applied to the C-H difluoroalkylation of certain substrates using bromodifluoro-containing precursors, where visible light promotes the homolysis of a C(sp³)–Br bond. rsc.org In these processes, the generated bromine radical can also participate in the reaction cascade, for example, by mediating a hydrogen atom transfer (HAT) step.

Given the structure of this compound, selective photochemical cleavage of one of the C-Br bonds would generate a fluorinated secondary radical. The fate of this radical would depend on the specific reaction conditions and the presence of trapping agents, opening avenues for further functionalization of the propane (B168953) scaffold.

Photochemical Addition Reactions

No specific studies on the photochemical addition reactions involving this compound were found.

Rearrangement Reactions

Isomerization Pathways and Conditions

There is no available information detailing the isomerization pathways or the specific conditions required to induce rearrangement of this compound.

Computational and Theoretical Chemistry Studies

Spectroscopic Property Prediction and Validation

Computational methods are pivotal in predicting and interpreting the spectroscopic characteristics of molecules. By simulating spectra, researchers can assign experimental signals, validate molecular structures, and understand the electronic environment of the nuclei.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers powerful tools to predict NMR parameters with high accuracy. The primary method involves Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) approach to ensure the magnetic field independence of the results.

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, NMR shielding tensors are calculated for each nucleus. These tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Illustrative Predicted NMR Data for 2,3-Dibromo-1,1,2-trifluoropropane Disclaimer: The following table is an illustrative example based on computational methods applied to similar halogenated alkanes. Specific experimental or calculated data for this compound is not readily available in the provided search results.

Interactive Table: Predicted NMR Chemical Shifts and Coupling Constants

| Nucleus | Predicted Chemical Shift (ppm) | Key Predicted Coupling Constants (Hz) |

|---|---|---|

| H (on C3) | ~4.0 - 5.0 | ³J(H-H), ³J(H-F) |

| C1 (CF₃) | ~120 - 130 (quartet) | ¹J(C-F) |

| C2 (CBrF) | ~80 - 90 | ¹J(C-F), ²J(C-Br) |

| C3 (CH₂Br) | ~35 - 45 | ¹J(C-H), ²J(C-Br) |

| F (on C1) | ~ -70 to -80 | ²J(F-F), ³J(F-H) |

| F (on C2) | ~ -150 to -170 | ²J(F-F), ³J(F-H) |

Simulation of Vibrational Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations are essential for assigning the observed absorption bands to specific molecular motions. nih.gov These simulations are typically performed using DFT or other quantum chemical methods.

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes. The intensities of IR bands are determined from the changes in the dipole moment during a vibration, while Raman intensities are related to changes in the polarizability.

For this compound, the simulated spectrum would show characteristic frequencies for C-H, C-F, C-C, C-Br stretching and bending modes. The presence of heavy bromine atoms and electronegative fluorine atoms significantly influences these frequencies.

Illustrative Predicted Vibrational Frequencies for this compound Disclaimer: The following table is an illustrative example. Specific calculated data for this compound is not available in the provided search results.

Interactive Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| C-H Stretch | 2950 - 3050 | Medium |

| C-F Stretch (CF₃) | 1100 - 1300 | Strong |

| C-F Stretch (CF) | 1000 - 1100 | Strong |

| C-C Stretch | 900 - 1000 | Weak-Medium |

| C-Br Stretch | 500 - 700 | Medium-Strong |

| Deformation/Bending Modes | < 500 | Variable |

Conformational Analysis and Isomer Stability

Global and Local Minima Search

The first step in a conformational analysis is to identify all stable conformers, which correspond to local minima on the potential energy surface (PES). A common technique is to perform a systematic scan of the PES by rotating key dihedral angles, such as the C2-C3 bond, in discrete steps. At each step, the energy is calculated, resulting in a potential energy profile. The minima on this profile represent stable staggered conformations (e.g., anti and gauche), while the maxima represent unstable eclipsed transition states. youtube.comyoutube.com

For this compound, the interactions between the bulky bromine atoms and the electronegative fluorine atoms will be the dominant factors determining the relative stability of different conformers. Steric hindrance between large groups will destabilize certain arrangements, while electrostatic interactions (dipole-dipole) will also play a significant role. The most stable conformer, the global minimum, is the one that best minimizes these unfavorable interactions.

Rotational Barriers and Conformational Dynamics

The energy differences between the stable conformers (local minima) and the transition states (maxima) on the PES are the rotational barriers. These barriers determine how easily the molecule can convert from one conformation to another. High barriers indicate slow interconversion, meaning that individual conformers might be observable at low temperatures. Low barriers suggest rapid rotation and a dynamic equilibrium at room temperature.

These barriers are calculated as the energy difference between the optimized geometry of a stable conformer and the optimized geometry of the transition state connecting it to another conformer. For a molecule like this compound, the energy barrier to rotation around the C2-C3 bond would be influenced by the eclipsing interactions between H, Br, and the CF₃ group. For instance, the transition state where the two bromine atoms eclipse each other would be expected to be of very high energy. youtube.com

Illustrative Conformational Analysis Data Disclaimer: The following table is an illustrative example based on principles from the conformational analysis of similar halogenated alkanes. youtube.comyoutube.com Specific calculated data for this compound is not available in the provided search results.

Interactive Table: Illustrative Conformational Energies

| Conformer (around C2-C3 bond) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Anti (Br/Br) | 0.0 (Global Minimum) | Bromine atoms are 180° apart, minimizing steric clash. |

| Gauche (Br/Br) | ~1.5 - 2.5 | Bromine atoms are 60° apart. |

| Eclipsed (Br/H) | ~4.0 - 5.0 (Rotational Barrier) | Transition state for rotation. |

Applications in Advanced Organic Synthesis As a Building Block

Precursor for the Synthesis of Novel Fluorinated Molecules

The unique arrangement of fluorine and bromine atoms in 2,3-Dibromo-1,1,2-trifluoropropane could theoretically make it a valuable precursor for a variety of complex fluorinated molecules.

Construction of Fluorinated Heterocycles

In principle, this compound could serve as a three-carbon building block for the synthesis of fluorinated heterocyclic compounds. The two bromine atoms could act as leaving groups in reactions with dinucleophiles. For instance, reaction with a diamine, dithiol, or diol could potentially lead to the formation of five- or six-membered heterocyclic rings containing fluorine atoms. The specific regio- and stereochemistry of such reactions would be highly dependent on the reaction conditions and the nature of the nucleophile. However, no specific examples of such reactions involving this compound are currently available in the scientific literature.

Synthesis of Chiral Fluorinated Compounds

The C2 carbon of this compound is a stereocenter. If this compound could be resolved into its individual enantiomers, it would represent a chiral fluorinated building block. Asymmetric substitution of one or both bromine atoms could lead to the synthesis of enantioenriched fluorinated compounds. The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. nih.gov While general methods for the asymmetric synthesis of fluorinated compounds are known, their application to this specific substrate has not been reported. nih.gov

Role in the Production of Specialty Chemicals and Functional Materials

The incorporation of fluorine atoms into organic molecules can impart unique properties, such as thermal stability, chemical resistance, and altered surface properties.

Incorporation into Polymer Backbones

Theoretically, this compound could be used as a monomer or a comonomer in polymerization reactions. For example, dehalogenation could potentially lead to the formation of a fluorinated alkene, which could then undergo polymerization. Alternatively, the dibromo functionality could be utilized in condensation polymerization reactions. The resulting fluorinated polymers would be expected to exhibit high thermal stability and low surface energy. There are currently no published studies detailing the use of this compound in polymer synthesis.

Synthesis of Surfactants and Liquid Crystals

Fluorinated compounds are well-known for their applications as surfactants and in liquid crystal technology. The combination of a hydrophilic and a hydrophobic (in this case, fluorinated) segment within a molecule is the basis for surfactant activity. While it is conceivable that this compound could be chemically modified to produce amphiphilic structures, there is no direct evidence of its use for this purpose. Similarly, the rigid and polarizable nature of C-F bonds can be advantageous in the design of liquid crystals, but no such applications have been documented for this specific compound.

Intermediate in the Synthesis of Agrochemicals and Related Research Compounds

The introduction of fluorine into agrochemicals can enhance their biological activity and metabolic stability. nih.gov Halogenated compounds, in general, are widely used in the agrochemical industry. nih.gov It is plausible that a compound like this compound could be explored as an intermediate in the synthesis of new pesticides or herbicides. However, a search of the available literature and patent databases did not reveal any instances of its use in this context.

Research on Stereoselective Transformations of this compound Remains Elusive

Despite a comprehensive search of available scientific literature and chemical databases, detailed research findings on the stereoselective transformations of the chemical compound this compound are not presently available. Consequently, a thorough and informative article on its applications in advanced organic synthesis as a building block for diverse product generation through stereoselective methods cannot be constructed at this time.

The investigation sought to uncover specific examples and detailed research on how this halogenated propane (B168953) derivative is utilized in asymmetric synthesis. The objective was to identify reaction conditions, catalysts, and the stereochemical outcomes of such transformations. However, the search did not yield any published studies, scholarly articles, or patents that specifically address the stereocontrolled reactions of this compound.

While information confirming the existence and basic chemical properties of this compound and related compounds is accessible, its application as a chiral building block in synthetic organic chemistry appears to be an area that has not been extensively explored or documented in publicly available scientific resources.

Therefore, the requested article, with its specific focus on stereoselective transformations, cannot be generated due to the absence of foundational research data on this particular topic. Further research in the field of organofluorine chemistry may, in the future, shed light on the potential of this compound in stereoselective synthesis.

No Publicly Available Data on the Atmospheric Fate of this compound

Despite a comprehensive search of scientific literature and databases, no specific experimental or theoretical data could be located for the atmospheric chemical properties of this compound. The information required to detail its atmospheric lifetime, degradation pathways, and global warming potential, as outlined in the requested article structure, is not present in publicly accessible research.

This absence of information prevents a scientifically accurate discussion on the following critical aspects of the compound's environmental impact:

Reaction Kinetics with Atmospheric Oxidants: No studies were found that investigated the reaction rates of this compound with key atmospheric oxidants such as hydroxyl radicals (•OH) or ozone (O₃). This data is fundamental for determining the primary chemical removal processes of the compound from the atmosphere.

Photolytic Decomposition: Information regarding the photolytic decomposition and photoreactivity of this compound is not available. Understanding its susceptibility to breakdown by sunlight is crucial for a complete atmospheric profile.

Atmospheric Half-Life Modeling: Without kinetic data on its reactions with atmospheric oxidants or its photolysis rate, it is not possible to model the atmospheric half-life of this compound.

Global Warming Potential (GWP) Assessment: The assessment of a compound's GWP relies on its atmospheric lifetime and its ability to absorb infrared radiation.

Infrared Absorption Cross-Section: No measured or calculated infrared absorption spectrum for this compound was found. This information is essential for calculating its radiative efficiency.

While information exists for other structurally related halogenated propanes, it is scientifically inappropriate to extrapolate these findings to this compound due to the significant impact that subtle changes in molecular structure can have on chemical reactivity and physical properties.

The CAS numbers for this compound are registered as 1309602-74-1 and 431-21-0, and its molecular formula is C₃H₃Br₂F₃. However, beyond these basic identifiers, the scientific community has not published research pertaining to its behavior and fate in the Earth's atmosphere.

Therefore, the requested article focusing on the "Environmental Chemical Research and Atmospheric Fate" of this compound cannot be generated at this time due to the lack of necessary scientific data.

Environmental Chemical Research and Atmospheric Fate

Ozone Depletion Potential (ODP) Evaluation

No studies were identified that specifically calculate or estimate the Ozone Depletion Potential (ODP) of 2,3-Dibromo-1,1,2-trifluoropropane.

Stratospheric Reactivity and Bromine Release Mechanisms

There is no available research detailing the atmospheric lifetime, stratospheric photolysis rates, or the mechanisms and efficiency of bromine atom release from this compound.

Environmental Partitioning Behavior

Specific experimental or estimated data on the partitioning coefficients for this compound are not available in the reviewed sources.

Air-Water and Octanol-Water Partition Coefficients

Soil and Sediment Adsorption Studies

There is a lack of available studies investigating the adsorption and desorption characteristics of this compound in various soil and sediment types. Consequently, data on its soil organic carbon-water (B12546825) partitioning coefficient (Koc) and potential for mobility or persistence in terrestrial and aquatic environments are absent.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental tool for separating 2,3-Dibromo-1,1,2-trifluoropropane from starting materials, byproducts, and other impurities. The choice of chromatographic method and detector is dictated by the volatility and structural characteristics of the compound and the analytical goals.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Electron Capture Detection (ECD)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. esdm.go.id The separation is achieved by partitioning the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

Flame Ionization Detection (FID) is a common detector for GC that provides a response proportional to the mass of carbon atoms in the analyte. While robust, its sensitivity for highly halogenated compounds can be limited due to the presence of fewer C-H bonds.

Electron Capture Detection (ECD) is a highly sensitive and selective detector for electrophilic compounds, particularly those containing halogens. The presence of bromine and fluorine atoms in this compound makes GC-ECD an exceptionally suitable technique for trace-level detection and quantification. The detector's high selectivity helps in minimizing interference from non-halogenated matrix components. For other halogenated flame retardants, injection port temperatures are often set in the range of 240°C to 300°C. nih.gov

| Parameter | Typical Setting for Halogenated Propanes |

| Column Type | Capillary column (e.g., HP Plot/Al2O3) esdm.go.id |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temp. | 240-300 °C nih.gov |

| Detector | ECD or FID |

| Detector Temp. | 250-320 °C |

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for analyzing complex reaction mixtures that may contain non-volatile or thermally labile compounds. nih.gov For fluorinated compounds, reversed-phase HPLC is a common approach. nih.gov

The use of fluorinated stationary phases in HPLC can offer unique selectivity for halogenated analytes like this compound. chromatographyonline.com These phases can provide enhanced retention and improved separation from both non-fluorinated and other fluorinated species. chromatographyonline.com This alternative selectivity is beneficial for confirming purity and quantifying components in complex mixtures where traditional C8 or C18 columns may not provide adequate resolution. chromatographyonline.com

A gradient elution method, where the mobile phase composition is changed over time, is often employed to efficiently separate a wide range of components with varying polarities within a single analytical run. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The this compound molecule contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. As these enantiomers may exhibit different biological activities or chemical reactivities, assessing the enantiomeric purity is crucial.

Chiral chromatography is the primary method for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and individual quantification. The choice of the specific CSP and chromatographic conditions is critical and often requires empirical method development.

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis, offering a higher degree of confidence in compound identification.

GC-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification of this compound. Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge ratios, allows for unambiguous structural confirmation. nist.gov

The mass spectrometer can be operated in different modes. In full-scan mode, a wide range of masses is detected, which is useful for identifying unknown components. In selected ion monitoring (SIM) mode, only specific ions characteristic of the target analyte are monitored, significantly increasing sensitivity and selectivity for quantitative analysis. For many halogenated flame retardants, GC is commonly coupled with single quadrupole mass spectrometry. nih.gov

LC-NMR and LC-MS for Complex Reaction Monitoring

For intricate reaction mixtures, the direct coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) or mass spectrometry (LC-MS) provides comprehensive real-time data.

LC-MS has become a standard and indispensable tool for analyzing complex mixtures due to its high sensitivity and selectivity. chromatographyonline.comnih.gov It is particularly useful for identifying intermediates and byproducts in a reaction mixture, providing molecular weight information that aids in structural elucidation. chromatographyonline.com Fluorinated phases are often a strong choice for LC-MS applications due to their ability to handle high levels of organic modifiers and provide good selectivity for halogenated compounds. chromatographyonline.com

LC-NMR offers the direct acquisition of detailed structural information for components as they elute from the HPLC column. sumitomo-chem.co.jp While less sensitive than MS, NMR provides unparalleled insight into molecular structure. nih.govsumitomo-chem.co.jp LC-NMR can be operated in several modes, including on-flow, stopped-flow, and loop collection, to acquire high-quality spectra for definitive structure confirmation of reaction products. wiley.commdpi.com The combination of LC-NMR with MS (LC-NMR/MS) creates a powerful platform that leverages the strengths of both detectors, enabling the comprehensive characterization of complex chemical processes. wiley.com

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

The dynamic nature of chemical reactions necessitates analytical techniques capable of providing real-time information on the concentration of reactants, intermediates, and products. In situ and operando spectroscopy are powerful tools for achieving this, offering insights into reaction kinetics, mechanisms, and pathways without the need for sample extraction and quenching.

Real-time Monitoring of Reaction Progress by NMR or IR

While specific research on the real-time monitoring of reactions involving this compound using Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy is not extensively documented in publicly available literature, the principles of these techniques are broadly applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR spectroscopy are theoretically well-suited for monitoring reactions of this compound. The distinct chemical shifts of the fluorine and hydrogen atoms would allow for the tracking of structural changes as the reaction progresses. For instance, in a dehalogenation reaction, the disappearance of signals corresponding to the bromo- and fluoro-substituted carbons and the appearance of new signals corresponding to the dehalogenated product could be monitored over time. The integration of these signals would provide quantitative data on the conversion of the starting material and the formation of products.

Infrared (IR) Spectroscopy: Operando IR spectroscopy is another valuable tool for real-time reaction monitoring. rsc.org The C-Br, C-F, and C-H bonds in this compound have characteristic vibrational frequencies in the infrared spectrum. Changes in the intensity of these absorption bands can be correlated with changes in the concentration of the compound. This technique is particularly useful for monitoring reactions in which functional groups are altered, providing a continuous stream of data on the reaction's progress. rsc.org For complex isomeric mixtures, IR spectroscopy can be a powerful tool for differentiation. hpst.cz

Quantitative Analytical Method Development and Validation

The accurate quantification of this compound is essential for quality control, environmental monitoring, and research applications. The development of robust and validated analytical methods is a prerequisite for obtaining reliable data.

Calibration Curve Construction and Limit of Detection Determination

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the quantitative analysis of halogenated organic compounds.

Gas Chromatography (GC): Given the volatility of this compound, GC is a highly suitable analytical technique. When coupled with a mass spectrometer (MS), GC-MS provides both high separation efficiency and definitive identification of the analyte. For quantitative analysis, a calibration curve is constructed by preparing a series of standard solutions of this compound at known concentrations. ryzechemie.comuknml.com These standards are then analyzed by GC-MS, and the peak area of the analyte is plotted against its concentration. The resulting graph, or calibration curve, should exhibit a linear relationship over the desired concentration range. The equation of the line (y = mx + c) can then be used to determine the concentration of this compound in unknown samples based on their measured peak areas. ryzechemie.comuknml.com

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in method validation. The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These values are typically determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio. For similar halogenated compounds, LODs in the range of ng/L to µg/L have been reported, depending on the sample matrix and the specific GC-MS instrumentation used.

Hypothetical Calibration Data for GC-MS Analysis:

| Concentration (µg/L) | Peak Area (Arbitrary Units) |

| 1.0 | 15,234 |

| 5.0 | 78,945 |

| 10.0 | 155,678 |

| 25.0 | 389,123 |

| 50.0 | 780,456 |

| 100.0 | 1,560,912 |

A linear regression of this data would yield a high correlation coefficient (R² > 0.99), indicating a strong linear relationship between concentration and peak area, thus validating the calibration for quantitative analysis.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The development of new and efficient synthetic methods for producing organofluorine compounds is a continuous pursuit in modern chemistry. nih.gov For 2,3-Dibromo-1,1,2-trifluoropropane, future research will likely move beyond traditional halogenation methods, which can lack selectivity and produce significant waste. libretexts.orglibretexts.org

Emerging strategies focus on catalytic transformations that offer greater control and efficiency. For instance, researchers have developed novel methods for synthesizing fluorinated compounds using inexpensive copper catalysts that facilitate complex cyclizations and insertions. nus.edu.sg Investigating similar catalytic systems could lead to more direct and atom-economical routes to this compound and its isomers. Another avenue involves multi-stage gas-phase fluorination processes, which allow for the production of specific fluorinated propanes from halogenated propene precursors. google.com Adapting such methods could provide a scalable and continuous process for synthesis. Furthermore, alternative energy sources like ultrasound (sonochemistry) and microwave irradiation are being explored to initiate and intensify chemical reactions, often leading to higher yields and shorter reaction times under greener conditions. royalsocietypublishing.org

Development of Greener Reaction Conditions and Solvent Systems

A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. The synthesis of halogenated compounds has traditionally relied on polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are toxic and difficult to dispose of. wpmucdn.com Future research on this compound will prioritize the substitution of these hazardous solvents.

Promising green alternatives include bio-derived solvents like Cyrene, cyclopentanone, and γ-valerolactone (GVL), which have shown effectiveness in fluorination reactions. wpmucdn.com Water, once considered incompatible with "untamed" fluorine chemistry, is now being successfully used as a solvent or co-solvent in various fluorination reactions, representing a major step forward in green chemistry. rsc.org Other innovative approaches include solvent-free reaction conditions, where reactants are ground together, or the use of supercritical fluids like carbon dioxide (scCO₂), which is non-toxic and easily removed. researchgate.netresearchgate.net Perfluorocarbons (PFCs) have also been used as inert fluid media that can reduce the required volume of traditional solvents and are easily recycled. google.com In silico modeling is becoming a powerful tool to predict the best-performing and most environmentally friendly solvent systems, accelerating the transition away from traditional, hazardous options. rsc.org

| Solvent | Type | Key Properties | Environmental/Safety Concerns |

|---|---|---|---|

| Dimethylformamide (DMF) | Traditional Polar Aprotic | High boiling point, good solvating power for polar reactions. wpmucdn.com | Toxic, non-renewable. wpmucdn.com |

| N-methyl-2-pyrrolidone (NMP) | Traditional Polar Aprotic | Effective for fluoride-assisted reactions. wpmucdn.com | Highly toxic, derived from non-renewable sources. wpmucdn.com |

| γ-valerolactone (GVL) | Green Alternative | Bio-derived, shows good results in fluorination. wpmucdn.com | Lower toxicity, renewable. wpmucdn.com |

| Cyrene | Green Alternative | Bio-derived from cellulose. wpmucdn.com | Lower toxicity, biodegradable. wpmucdn.com |

| Water (H₂O) | Green Alternative | Environmentally benign, can be used as a (co)solvent in modern fluorination. rsc.org | None, though reactivity must be managed. rsc.org |

| Supercritical CO₂ (scCO₂) | Green Alternative | Non-toxic, non-flammable, easily removed post-reaction. researchgate.net | Requires high-pressure equipment. |

Advanced Functionalization Strategies for Highly Specific Applications

The synthetic utility of this compound lies in its potential as a functional building block. The two bromine atoms are significantly more reactive than the fluorine atoms, offering sites for selective chemical modification. Future research will focus on exploiting this reactivity difference to create novel and highly functionalized molecules.

Advanced strategies such as transition-metal-catalyzed cross-coupling reactions could be used to replace the bromine atoms with a wide array of functional groups, building molecular complexity. Furthermore, the direct functionalization of C-H bonds, a major challenge in organic synthesis, represents a frontier for creating derivatives. researchgate.netresearchgate.net Applying such techniques to this compound could yield unique compounds for materials science, such as precursors for depolymerizable semi-fluorinated polymers that are designed for a circular economy. rsc.org The development of these strategies could lead to new materials with tailored properties like high thermal stability and hydrophobicity or to novel pharmacophores for medicinal chemistry. nus.edu.sg

Deeper Understanding of Structure-Reactivity Relationships in Polyhalogenated Systems

A fundamental understanding of how the structure of this compound dictates its chemical reactivity is crucial for predicting its behavior and designing synthetic applications. The molecule's reactivity is dominated by the properties of its carbon-halogen bonds. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making fluoroalkanes relatively unreactive. alfa-chemistry.comwikipedia.org In contrast, the carbon-bromine (C-Br) bond is significantly weaker and longer, making it more susceptible to cleavage in reactions like nucleophilic substitution. chemguideforcie.co.uksavemyexams.com

The reactivity trend for haloalkanes is C-I > C-Br > C-Cl > C-F. thestudentroom.co.uk This difference is central to the selective functionalization potential of this compound. Research efforts will focus on quantifying the influence of the three electron-withdrawing fluorine atoms on the reactivity of the adjacent C-Br bonds. This includes studying the kinetics and mechanisms of reactions such as dehydrohalogenation, where a hydrogen and a halogen are eliminated. tandfonline.com The interplay between the inductive effects of the halogens and steric hindrance will determine the preferred reaction pathways and product distributions.

| Bond | Bond Energy (kJ/mol) | Bond Length (nm) | Reactivity Trend |

|---|---|---|---|

| C-F | ~467-485 alfa-chemistry.comsavemyexams.com | ~0.138 chemguideforcie.co.uk | Least Reactive savemyexams.comthestudentroom.co.uk |

| C-Cl | ~346 savemyexams.com | ~0.177 chemguideforcie.co.uk | More Reactive |

| C-Br | ~290 savemyexams.com | ~0.193 chemguideforcie.co.uk | Even More Reactive |

| C-I | ~228 savemyexams.com | ~0.214 chemguideforcie.co.uk | Most Reactive thestudentroom.co.uk |

Computational Design of New Derivatives with Tuned Properties

In silico modeling and computational chemistry are emerging as indispensable tools for accelerating the discovery and development of new molecules. researchgate.net For this compound, computational design can be used to predict the properties of novel derivatives before undertaking laborious and expensive laboratory synthesis. By employing techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can screen virtual libraries of derivatives for desired characteristics. rsc.orgresearchgate.net

This approach allows for the rational design of molecules with tuned properties, such as enhanced binding affinity to a biological target in drug discovery or specific physical properties for materials science. nih.govresearchgate.net For example, computational docking studies can predict how a derivative might interact with a protein active site. nih.gov Furthermore, computational methods can provide deep mechanistic insights, helping to understand reaction pathways and predict the outcomes of new reactions. nus.edu.sg This predictive power not only speeds up innovation but also aligns with green chemistry principles by reducing the number of failed experiments and minimizing chemical waste. rsc.org

Interdisciplinary Research Integrating Synthesis, Theory, and Environmental Chemistry

The future of chemical research, particularly for halogenated compounds, lies in a holistic, interdisciplinary approach. nih.govnih.gov The study of this compound should not exist in a vacuum of synthetic chemistry but must be integrated with theoretical and environmental sciences. The persistent nature of many halogenated organic compounds in the environment necessitates this broader perspective. nih.gov

An integrated research program would involve:

Synthetic Chemists: To develop novel, efficient, and green methods for producing the compound and its derivatives. uzh.ch

Theoretical Chemists: To use computational modeling to predict reactivity, design new molecules, and elucidate complex reaction mechanisms. byu.edu

Environmental Chemists: To study the transformation, fate, persistence, and potential ecological impact of the compound and its byproducts. acs.orgrsc.org

This multidisciplinary collaboration ensures that the entire lifecycle of a new chemical is considered, from its creation to its ultimate environmental fate. Such a strategy fosters responsible innovation, allowing for the development of advanced materials and technologies while proactively mitigating potential environmental risks. acs.org

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2,3-dibromo-1,1,2-trifluoropropane, and how should data discrepancies be resolved?

- Answer :

- <sup>1</sup>H and <sup>19</sup>F NMR are critical for identifying fluorine and proton environments. For example, coupling patterns in <sup>19</sup>F NMR can distinguish between trifluoromethyl groups and vicinal fluorine atoms. Comparative analysis with reference spectra of analogous compounds (e.g., 2,3-dichloro-1,1,1-trifluoropropane) is advised to resolve signal overlaps .

- Mass spectrometry (EI/CI) confirms molecular weight and bromine/fluorine isotopic patterns. Discrepancies in fragmentation patterns should be cross-validated with computational tools (e.g., DFT simulations) .

- Data Table :

| Technique | Key Peaks/Features |

|---|---|

| <sup>1</sup>H NMR | δ 4.2–5.0 (m, CHBr2), δ 1.8–2.2 (CF3) |

| <sup>19</sup>F NMR | δ -70 to -80 (CF3), δ -110 to -120 (CF2) |

| MS (EI) | m/z 264 [M]<sup>+</sup>, isotopic clusters for Br2F3 |

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

- Answer :

- Radical bromination of 1,1,2-trifluoropropane using N-bromosuccinimide (NBS) under UV light ensures regioselectivity at the 2,3-positions.

- Solvent selection : Use non-polar solvents (e.g., CCl4) to suppress ionic side reactions.

- Temperature control : Maintain 40–60°C to balance reaction rate and selectivity .

Q. What safety protocols are critical for handling brominated/fluorinated compounds like this compound?

- Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile bromine/fluorine byproducts.

- Personal protective equipment (PPE) : Acid-resistant gloves and face shields are mandatory due to corrosive hazards .

- Waste disposal : Neutralize brominated waste with Na2SO3 before disposal .

Advanced Research Questions

Q. How do intermolecular Br⋯F interactions influence the crystal packing of this compound?

- Answer :

- X-ray crystallography reveals short Br⋯F contacts (≤3.2 Å) indicative of halogen bonding. These interactions stabilize layered structures, as seen in analogs like 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran .

- Data Table :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| Br⋯F | 3.1–3.3 | 150–160 |

| C–H⋯Br | 2.8–3.0 | 120–130 |

Q. What computational methods are suitable for modeling the reaction pathways of this compound in radical-mediated reactions?

- Answer :

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict activation energies for bromine abstraction and radical recombination.

- Kinetic modeling : Use Gaussian or ORCA to simulate intermediates, such as trifluoropropyl radicals, and validate against experimental ESR data .

Q. How can kinetic isotope effects (KIEs) be leveraged to study the dehydrohalogenation mechanism of this compound?

- Answer :

- Deuterium labeling : Synthesize 2,3-dibromo-1,1,2-trifluoro-[D2]propane to measure primary/secondary KIEs during HBr elimination.

- GC-MS analysis : Track isotopic ratios in products to distinguish concerted vs. stepwise mechanisms .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.